2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
This compound features a 3,4-dimethoxyphenyl group attached to an acetamide backbone, which is further linked to a 1-methyl-2-oxo-tetrahydroquinolin-6-yl moiety. This structural combination is hypothesized to optimize pharmacokinetic properties, such as bioavailability and metabolic stability, compared to simpler analogs.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-22-16-7-6-15(12-14(16)5-9-20(22)24)21-19(23)11-13-4-8-17(25-2)18(10-13)26-3/h4,6-8,10,12H,5,9,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGRRFWFESHDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a member of the class of organic compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
The molecular formula for the compound is , with a molecular weight of approximately 314.38 g/mol. The compound features a tetrahydroquinoline core and a dimethoxyphenyl substituent that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₃ |
| Molecular Weight | 314.38 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Tetrahydroquinoline : Starting from appropriate precursors through cyclization reactions.
- Acetamide Formation : Reacting the tetrahydroquinoline derivative with acetic anhydride or acetyl chloride in the presence of a base.
The biological activity of 2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors influencing neurotransmitter systems or cell signaling pathways.
Antitumor Activity
Research indicates that compounds similar to this structure exhibit significant antitumor properties. For instance, studies have shown that related tetrahydroquinoline derivatives demonstrate cytotoxic effects against various cancer cell lines including Mia PaCa-2 and HepG2/A2 .
Antimicrobial Properties
Preliminary studies suggest that this compound may also possess antimicrobial properties. In vitro tests have shown effectiveness against certain bacterial strains and fungi .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Studies : A study evaluated the efficacy of tetrahydroquinoline derivatives against human tumor cells and found promising results indicating selective cytotoxicity .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the dimethoxyphenyl group significantly influence the compound's potency against cancer cells.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings and Analysis
Pharmacological Profiles
- A-740003 (P2X7 antagonist): Demonstrates dose-dependent neuropathic pain reduction in rats, attributed to its extended quinolinyl substituent and cyanoimino group, which enhance receptor affinity .
- Orexin-1 Antagonists (Compound 20): Substituted tetrahydroisoquinolines with bulky groups (e.g., piperidin-1-yl ethoxy) show selective orexin-1 receptor binding.
Structural Modifications and Activity
- Chloroacetamide Derivatives (): Chlorine substitution (e.g., pretilachlor, alachlor) is common in agrochemicals but less relevant pharmacologically. The target compound’s methoxy groups and tetrahydroquinoline core distinguish it from these pesticidal analogs .
- Ethyl vs. Methyl Substitution (F740-0049): Replacing the methyl group with ethyl in F740-0049 increases hydrophobicity, which could enhance blood-brain barrier penetration but reduce metabolic stability compared to the target compound .
Role of the 3,4-Dimethoxyphenyl Group
- This moiety is conserved in A-740003, Rip-B, and the target compound. In A-740003, it contributes to P2X7 binding, while in Rip-B (a benzamide), its role is uncharacterized. The acetamide linkage in the target compound may improve solubility relative to benzamides like Rip-B .
Morpholine vs. Tetrahydroquinoline Cores
- Morpholine derivatives () exhibit distinct electronic properties due to the oxygen atom in the ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
